Ergostan-3-ol

Description

Contextualization within Sterol Biochemistry

Ergostan-3-ol, a C28 sterol, belongs to the class of organic compounds known as ergosterols and their derivatives. contaminantdb.ca These are steroids that are structurally based on the 3-hydroxyergostane skeleton. contaminantdb.ca More broadly, it is classified as a phytosterol, a group of sterols naturally occurring in plants, fungi, and some microorganisms. ontosight.aifao.org In the vast landscape of sterol biochemistry, this compound is recognized as a saturated derivative of ergosterol (B1671047), a vital component of fungal cell membranes, analogous to the role of cholesterol in animal cells. ontosight.ai The conversion from ergosterol to this compound involves the hydrogenation of the double bonds present in the ergosterol molecule. This structural modification is pivotal as it imparts distinct biological properties to the resulting compound.

Historical Trajectories in this compound Research

Historically, research into this compound and related compounds has been linked to the study of sterols from natural sources, particularly fungi and plants. ontosight.aimdpi.com Early investigations focused on the isolation and identification of various sterols to understand their distribution and fundamental roles in organisms. A significant area of early research highlighted the bioactivity of this compound, particularly its acetate (B1210297) derivative, in addressing a "stiffness syndrome" observed in guinea pigs. This discovery spurred further interest in the physiological effects of ergostane (B1235598) derivatives. Over time, the focus of research has expanded to include its potential as a biomarker for fungal contamination in food and feed, as well as its synthesis and the exploration of its derivatives for various biological activities. ontosight.ai

Structural Characteristics Pertaining to Biological and Synthetic Investigations of this compound

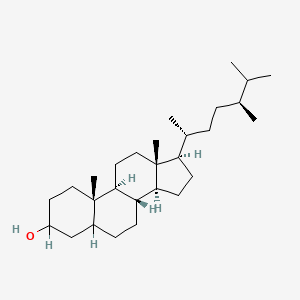

The chemical structure of this compound is fundamental to its function and the focus of synthetic and biological studies. Its molecular formula is C₂₈H₅₀O, and it has a molecular weight of approximately 402.70 g/mol . nih.gov The core of the molecule is the ergostane skeleton, a tetracyclic hydrocarbon system. A hydroxyl (-OH) group is attached at the C-3 position of this skeleton.

| Property | Value |

| Molecular Formula | C₂₈H₅₀O |

| Molecular Weight | 402.70 g/mol |

| IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

(Data sourced from multiple references) nih.gov

Stereoisomeric Forms and Their Significance

The stereochemistry of this compound is a critical aspect of its identity and biological activity. The specific spatial arrangement of atoms, particularly at the chiral centers, gives rise to different stereoisomers. The most commonly studied form is (3β,5α)-ergostan-3-ol. The "3β" designation indicates the orientation of the hydroxyl group at the C-3 position, while "5α" refers to the configuration at the C-5 position. ontosight.ai Another significant stereoisomer is (3β,5α,24R)-Ergostan-3-ol, also known as campestanol (B1668247). cymitquimica.comcaymanchem.com The stereochemistry at the C-24 position in the side chain is a key differentiator among various phytosterols (B1254722) and influences their biological roles. caymanchem.com The specific stereoisomeric form can significantly impact how the molecule interacts with biological systems, such as cell membranes and enzymes. ontosight.ai

Structural Analogs and Related Ergostane-Type Sterols

This compound is part of a larger family of ergostane-type steroids, which are primarily derived from ergosterol. mdpi.comspringermedizin.de These compounds exhibit a wide range of structural diversity arising from modifications such as oxidation, reduction, and skeletal rearrangements. springermedizin.de

Some notable structural analogs and related ergostane-type sterols include:

Ergosterol: The unsaturated precursor to this compound, crucial for fungal membrane integrity. mdpi.com

Campestanol: A stereoisomer of this compound, also classified as a phytostanol and found in various plant sources. fao.orgcaymanchem.comnih.gov

Brassicasterol: An unsaturated phytosterol with a structure closely related to ergosterol. fao.orgmdpi.com

Ergost-7-en-3-ol: An isomer with a double bond in a different position, which has been studied for its immunomodulatory activity. pensoft.net

Polyoxygenated ergostane-type sterols: A diverse group of sterols isolated from fungi like Ganoderma species, often featuring multiple hydroxyl or keto groups. tandfonline.com

Ergostanol acetate: The acetate ester of this compound, which has shown notable biological activity. ontosight.ainist.gov

The study of these analogs provides valuable insights into structure-activity relationships, helping researchers understand how specific structural features contribute to their biological effects.

Current Research Landscape and Significance of this compound in Contemporary Biological Studies

The current research on this compound and its derivatives is multifaceted, exploring a range of potential biological activities. Recent studies have investigated its potential as an anticancer agent, with research indicating it can induce apoptosis in certain cancer cell lines. Furthermore, its neuroprotective effects are being explored, with some studies suggesting it can enhance cellular resistance to oxidative stress.

The cholesterol-lowering potential of related phytostanols like campestanol is another significant area of research. fao.orgchemicalbook.com Due to its structural similarity to cholesterol, it is thought to interfere with cholesterol absorption in the intestine. chemicalbook.com

Ergostane-type steroids isolated from various mushrooms are also being investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and aromatase inhibitory effects. springermedizin.denih.gov For example, certain ergostane-type sterols from Pleurotus eryngii have demonstrated the ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. nih.gov

The synthesis of novel ergostane derivatives continues to be an active area of research, with the goal of creating compounds with enhanced therapeutic properties. nih.gov The total synthesis of rare ergostane sterols is also being pursued to enable more detailed study of their biological functions. researchgate.net

| Research Area | Key Findings/Focus |

| Anticancer | Induction of apoptosis in cancer cell lines. |

| Neuroprotection | Enhancement of cellular resistance to oxidative stress. |

| Cholesterol-Lowering | Interference with intestinal cholesterol absorption (primarily for related phytostanols). fao.orgchemicalbook.com |

| Anti-inflammatory | Inhibition of nitric oxide production by certain ergostane-type steroids. springermedizin.de |

| Antimicrobial | Potential to inhibit the growth of pathogens. ontosight.aiontosight.ai |

| Enzyme Inhibition | Aromatase inhibition by specific ergostane-type sterols. nih.gov |

(Data compiled from various research articles)

Structure

2D Structure

3D Structure

Properties

CAS No. |

516-76-7 |

|---|---|

Molecular Formula |

C28H50O |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21?,22?,23-,24+,25-,26-,27-,28+/m0/s1 |

InChI Key |

ARYTXMNEANMLMU-RKVDDWOGSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Other CAS No. |

516-76-7 |

Synonyms |

ergostanol |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Ergostan 3 Ol

Precursor Pathways and Enzymatic Conversion towards Ergostan-3-ol

The journey to synthesizing this compound begins with fundamental building blocks and proceeds through a multi-stage process involving numerous enzymes and intermediates.

Integration of the Mevalonate (B85504) Pathway in this compound Precursor Synthesis

The biosynthesis of all sterols, including this compound, originates from the mevalonate (MVA) pathway. nih.govfrontiersin.org This essential metabolic cascade is responsible for producing isoprenoids, which are vital for a wide range of cellular functions. nih.govpnas.org The pathway commences with the condensation of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net This molecule is then converted to mevalonate by the enzyme HMG-CoA reductase, a step that is often rate-limiting in cholesterol production. frontiersin.orgresearchgate.net

Subsequent enzymatic reactions convert mevalonate into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). pensoft.net These five-carbon units are the fundamental building blocks for isoprenoids. The pathway continues with the head-to-tail condensation of IPP and DMAPP units to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). mdpi.com FPP is a critical branch-point intermediate, directing carbon flow towards the synthesis of various molecules, including sterols, dolichols, and ubiquinone. frontiersin.orgmdpi.com For sterol synthesis, the pathway proceeds with FPP as the direct precursor. researchgate.net

Post-Squalene Sterol Biosynthesis: Steps Leading to this compound Formation

The post-squalene phase of sterol synthesis begins with the head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase, to form squalene. mdpi.comuniprot.org This linear hydrocarbon is the precursor to all steroids. uniprot.org The next crucial step is the cyclization of squalene. Squalene epoxidase first converts squalene to 2,3-oxidosqualene (B107256). uniprot.org Lanosterol (B1674476) synthase then catalyzes the cyclization of this epoxide to form lanosterol, the first sterol intermediate in the pathway. mdpi.comuniprot.orguniprot.org

From lanosterol, a series of complex enzymatic reactions, including demethylations, desaturations, and reductions, occur to yield the final sterol product. uniprot.org The pathway to this compound, a saturated ergostane-type sterol, shares many steps with the well-characterized ergosterol (B1671047) biosynthesis pathway found in fungi. This pathway includes the removal of methyl groups at positions C-14 and C-4 and the introduction of a methyl group at C-24. uniprot.org

Key intermediates in the ergosterol pathway following lanosterol include 4,4'-dimethyl cholesta-8,14,24-triene-3-beta-ol, zymosterol (B116435), and fecosterol. uniprot.org this compound, also known as campestanol (B1668247) or (24R)-5α-Ergostan-3β-ol, is a fully saturated sterol. kegg.jp Its formation requires the reduction of all double bonds in the sterol nucleus and side chain that might be introduced during the pathway. In plant brassinosteroid biosynthesis, for instance, campestanol is formed from (24R)-ergost-4-en-3-one through the action of a 5α-reductase. frontiersin.orgnih.gov This indicates that the final steps leading to this compound involve specific reductases acting on unsaturated precursors.

Key Enzymes and Genetic Regulation Governing this compound Biosynthesis

The synthesis of this compound is tightly controlled by a suite of specific enzymes and a sophisticated network of genetic regulation that responds to cellular needs and environmental cues.

Functional Roles of Sterol Methyltransferases (e.g., C-24 Methyltransferases)

A defining feature of the ergostane (B1235598) family of sterols is the presence of a methyl group at the C-24 position of the side chain. This modification is catalyzed by the enzyme sterol C-24 methyltransferase (SMT), encoded by the ERG6 gene in yeast. researchgate.netmdpi.com This enzyme is critical as it marks a divergence from the cholesterol biosynthesis pathway, which lacks this methylation step. researchgate.net SMT transfers a methyl group from the donor S-adenosyl methionine (SAM) to the C-24 position of a sterol acceptor. researchgate.net

The substrate specificity of SMT can vary between organisms. In some yeasts, it acts later in the pathway, methylating zymosterol to produce fecosterol. uniprot.orgresearchgate.net In other fungi and protozoa, SMT can act on the earlier intermediate, lanosterol, to form eburicol. researchgate.netasm.org This enzymatic step is essential for establishing the characteristic ergostane skeleton. mdpi.com

Catalytic Activities of Sterol Desaturases (e.g., C-5 Sterol Desaturases) and Demethylases (e.g., 14α-Demethylase)

Multiple desaturases and demethylases are crucial for modifying the lanosterol scaffold.

14α-Demethylase (CYP51, ERG11): Lanosterol 14α-demethylase is a key cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol. mdpi.comwikipedia.org This is a conserved and essential step in the biosynthesis of most sterols. wikipedia.orgnih.gov The reaction is complex, involving three successive oxidations to release the methyl group as formic acid and introduce a C14-C15 double bond, which is subsequently reduced. wikipedia.orgpnas.org

C-5 Sterol Desaturase (ERG3): This enzyme is responsible for introducing a double bond at the C-5 position of the sterol B ring. uniprot.orgwikipedia.org In the ergosterol pathway, ERG3 catalyzes the conversion of episterol (B45613) to ergosta-5,7,24(28)-trien-3β-ol. uniprot.orgmdpi.com Since this compound is a saturated sterol, the formation of this compound necessitates either that the C-5 desaturation step is bypassed or that any introduced double bonds are subsequently reduced by specific reductase enzymes to yield the final saturated ring structure.

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The expression of the genes encoding biosynthetic enzymes (ERG genes in fungi) is meticulously regulated to maintain sterol homeostasis. uniprot.orgnih.gov This regulation occurs primarily at the transcriptional level and responds to the availability of sterols, oxygen, and other metabolites. uniprot.orgnih.govnih.gov

A primary mechanism of regulation involves sterol regulatory element-binding proteins (SREBPs). biologists.comcreative-proteomics.com In yeast, the transcription factors Upc2 and Ecm22 are homologs of SREBPs. mdpi.comuniprot.org When cellular sterol levels are low, these factors are activated and bind to specific DNA sequences called sterol regulatory elements (SREs) in the promoter regions of ERG genes, thereby upregulating their transcription. nih.govyeastgenome.orgcsic.es

Oxygen availability also plays a crucial role, as several enzymatic steps in the pathway are oxygen-dependent. nih.govbiorxiv.org In response to low oxygen (hypoxia), transcription factors such as the heme-dependent protein Hap1 and the repressors Rox1 and Mot3 modulate the expression of ERG genes to adapt cellular metabolism to the limited oxygen supply. nih.govyeastgenome.orgembopress.org This intricate network of activating and repressing factors allows the cell to fine-tune the synthesis of sterols in response to changing environmental and metabolic conditions. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Gene (Yeast) | Function | Pathway Stage |

| HMG-CoA Reductase | HMG1/HMG2 | Catalyzes the formation of mevalonate from HMG-CoA. | Mevalonate Pathway |

| Squalene Synthase | ERG9 | Catalyzes the formation of squalene from two molecules of FPP. | Post-Squalene |

| Lanosterol Synthase | ERG7 | Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. | Post-Squalene |

| Sterol 14α-Demethylase | ERG11 (CYP51) | Removes the C-14 methyl group from lanosterol. mdpi.comwikipedia.org | Post-Squalene |

| Sterol C-24 Methyltransferase | ERG6 | Adds a methyl group to the C-24 position of the sterol side chain. researchgate.netmdpi.com | Post-Squalene |

| C-5 Sterol Desaturase | ERG3 | Introduces a C-5 double bond in the sterol B ring. uniprot.orgwikipedia.org | Post-Squalene |

| Sterol Reductases | Various | Reduce double bonds in the sterol nucleus and side chain. | Post-Squalene |

Table 2: Key Transcriptional Regulators of Biosynthesis Genes

| Regulator | Function | Regulatory Signal |

| Upc2 / Ecm22 | Transcriptional Activators (bind to SREs). mdpi.comuniprot.org | Low sterol levels. yeastgenome.org |

| Hap1 | Heme-dependent transcription factor. nih.govyeastgenome.org | Oxygen and heme levels. |

| Rox1 / Mot3 | Transcriptional Repressors. yeastgenome.orgembopress.org | High oxygen / specific gene repression. |

| SREBPs | Master regulators of lipid metabolism. biologists.comcreative-proteomics.com | Low sterol levels. |

Metabolic Flux and Regulatory Mechanisms in this compound Pathways

The biosynthesis of this compound is intricately regulated to ensure cellular homeostasis and respond to environmental cues. This regulation occurs through a combination of controlling the flow of metabolites, known as metabolic flux, and specific molecular mechanisms that modulate enzyme activity and gene expression.

The regulation of the broader ergosterol pathway, within which this compound is an intermediate, has been extensively studied, particularly in the yeast Saccharomyces cerevisiae. These mechanisms are critical for controlling the levels of all sterol intermediates, including this compound. nih.govmdpi.com Regulation is achieved through several overlapping strategies:

Transcriptional Control: The expression of genes encoding biosynthetic enzymes (ERG genes) is tightly controlled. In yeast, the primary transcription factors responsible are Upc2 and Ecm22. nih.govmdpi.com Under conditions of sterol depletion, Upc2 activates the transcription of ERG genes to boost sterol synthesis. mdpi.com Other factors like the heme-binding protein Hap1 and repressors Rox1 and Mot3 also play roles, coordinating sterol biosynthesis with the availability of oxygen and other environmental signals. nih.govmdpi.com

Environmental Sensing: The pathway is highly responsive to environmental conditions, especially the availability of oxygen and iron, which are essential cofactors for several of the enzymes. mdpi.com A decrease in oxygen, for example, triggers signaling pathways that up-regulate the expression of oxygen-dependent enzymes to compensate for their reduced activity. mdpi.com

These regulatory systems ensure that the production of this compound and other sterols is finely tuned to the cell's needs, preventing both deficiency and toxic over-accumulation.

Advanced Metabolic Engineering and Synthetic Biology Strategies for this compound Production

To overcome the tight natural regulation and enhance the production of specific intermediates like this compound, scientists employ advanced metabolic engineering and synthetic biology techniques. These strategies aim to rewire the host organism's metabolism, turning it into an efficient cellular factory. isomerase.com

Host Strain Engineering for Enhanced this compound Accumulation

Host strain engineering focuses on modifying the genetic framework of the production organism, typically a microbe like Escherichia coli or Saccharomyces cerevisiae, to channel more resources towards the target molecule. isomerase.com Key strategies include:

Increasing Precursor Supply: The biosynthesis of this compound begins with acetyl-CoA. A common engineering strategy is to increase the intracellular pool of this critical precursor. frontiersin.org This can be achieved by overexpressing enzymes like acetyl-CoA synthetase or by engineering pathways to direct more carbon from glycolysis towards acetyl-CoA. frontiersin.org For example, studies on producing other valuable compounds in yeast have successfully increased titers by engineering the pyruvate (B1213749) dehydrogenase complex to boost the acetyl-CoA supply. frontiersin.org

Eliminating Competing Pathways: Metabolic flux can be diverted away from the desired pathway towards the synthesis of other compounds. Using gene editing tools like CRISPR/Cas9, these competing pathways can be inactivated. For instance, in the context of sterol synthesis, pathways that lead to fatty acid production or other isoprenoids might be knocked out to ensure that precursors are funneled exclusively towards this compound. nih.gov

Overexpression of Pathway Enzymes: Identifying and alleviating bottlenecks is a core principle of metabolic engineering. isomerase.com Enzymes within the this compound biosynthetic pathway that are slow or have low expression levels can be overexpressed using strong, constitutive promoters. This ensures that the metabolic flux is not hindered at any specific step. osti.gov

Improving Host Robustness: High-level production of a specific metabolite can be stressful for the host organism. Engineering the host to be more robust, for example by improving its tolerance to acidic conditions or the accumulation of the product itself, can lead to higher and more stable production yields. biorxiv.orgresearchgate.net

Below is a table summarizing common host engineering strategies applicable to this compound production.

| Strategy | Target | Rationale |

| Precursor Supply Enhancement | Acetyl-CoA producing enzymes (e.g., Acetyl-CoA Synthetase, Pyruvate Dehydrogenase) | Increases the availability of the primary building block for the sterol pathway. frontiersin.org |

| Competing Pathway Inactivation | Genes for fatty acid synthesis, alternative isoprenoid pathways | Prevents the diversion of carbon flux away from the desired this compound pathway. nih.gov |

| Bottleneck Alleviation | Rate-limiting enzymes in the mevalonate and sterol pathways (e.g., HMG-CoA reductase) | Increases the metabolic flow through the pathway by removing enzymatic bottlenecks. isomerase.com |

| Host Stress Resistance | Membrane transporters, stress response genes | Enhances the cell's ability to tolerate the metabolic burden and potential toxicity of high-yield production. biorxiv.orgresearchgate.net |

Novel Pathway Construction and Optimization for this compound Production

Synthetic biology offers tools to not just modify existing pathways but to construct entirely new ones, often by combining genes from different organisms (heterologous expression). escholarship.org

Heterologous Pathway Reconstitution: The biosynthetic pathway to this compound may have enzymes with different efficiencies in different organisms. Synthetic biologists can select the most efficient enzymes from a variety of plant, fungal, and bacterial sources and assemble them into a novel, optimized pathway in a microbial host like E. coli or yeast. escholarship.orgmdpi.com This "mix-and-match" approach allows for the creation of pathways that are more efficient than those found in nature.

Sensor-Regulated Evolution: To optimize newly constructed pathways, researchers can implement biosensor-based high-throughput screening. A sensor protein is engineered to detect the intracellular concentration of the target molecule (or a precursor) and link it to a selectable output, such as cell growth. nih.gov By generating a large library of pathway variants through mutagenesis and applying selective pressure, the system automatically enriches for cells with mutations that lead to higher production. capes.gov.br This directed evolution approach can rapidly optimize pathway performance without a priori knowledge of all limiting factors. nih.gov

These advanced strategies, combining rational design with high-throughput optimization, are crucial for developing commercially viable processes for the production of specific chemical compounds like this compound.

Natural Occurrence and Distribution of Ergostan 3 Ol

Occurrence and Physiochemical Context in Fungal Systems

Fungi are a significant source of a diverse array of sterols, with ergosterol (B1671047) being the most prominent. wikipedia.orgmdpi.com While ergosterol is the principal sterol in most fungi, serving crucial functions in cell membrane integrity analogous to cholesterol in animal cells, Ergostan-3-ol also appears within the fungal sterol profile, often as a metabolic intermediate or a minor component. wikipedia.orgontosight.ai The biosynthesis of ergosterol is a complex process involving multiple enzymatic steps, and variations in this pathway can lead to the accumulation of different sterol precursors, including this compound. mdpi.comnih.gov

The model organism Saccharomyces cerevisiae, or baker's yeast, is a well-studied system for understanding fungal sterol metabolism. nih.govnih.gov While ergosterol is the major sterol in S. cerevisiae, studies have identified other sterols, including intermediates in the ergosterol biosynthesis pathway. nih.gov The conversion of various sterol precursors to ergosterol is a key metabolic process in yeast. nih.gov In some instances, particularly in mutants with altered sterol synthesis pathways, there can be an accumulation of ergosterol precursors. nih.gov this compound has been identified in yeast, and its presence is linked to the broader metabolic network of sterol synthesis. researchgate.netbenthamopen.com

Beyond Saccharomyces cerevisiae, this compound has been reported in other fungal species. For instance, it has been identified in association with fungi found in termite nests. google.com The presence of specific sterols can vary significantly between different fungal species and is influenced by their unique metabolic pathways and ecological niches. mdpi.com The ergosterol biosynthesis pathway is highly conserved among many fungi, yet species-specific variations exist, which can lead to different sterol profiles. nih.gov

Identification in Yeasts (e.g., Saccharomyces cerevisiae)

Presence and Metabolic Interconnections in Plant Systems

This compound is a recognized component of the phytosterol and phytostanol profile in a variety of plants. researchgate.netfao.orgresearchgate.net Phytosterols (B1254722) and their saturated derivatives, phytostanols, are integral components of plant cell membranes, where they modulate membrane fluidity and permeability. helsinki.fi

This compound has been detected in a range of plant materials. For example, it is listed as one of the main phytosterols present in wheat. helsinki.fi It has also been identified in the phytochemical profile of little millet (Panicum sumatrense). Furthermore, studies on plant tissue cultures, such as those of Catharanthus roseus (Madagascar periwinkle), have reported the presence of this compound. mdpi-res.comnih.govresearchgate.net The compound has also been found in coniferous trees, where it is a component of the wood extractives. doria.fifood.gov.uk

Detection in Various Plant Materials and Tissues

Isolation and Biological Context in Other Organismal Systems (e.g., Marine Organisms)

This compound and its derivatives have also been isolated from marine organisms. For instance, the acetate (B1210297) form of this compound has been identified in the sea cucumber Isostichopus badionotus. unam.mx The sterol composition of marine invertebrates can be complex and may be influenced by their diet and symbiotic relationships with microorganisms.

Data Tables

Table 1: Selected Plant Sources of this compound

| Plant Species | Common Name | Part(s) where Identified | Reference(s) |

| Triticum aestivum | Wheat | Grains | helsinki.fi |

| Panicum sumatrense | Little Millet | - | |

| Catharanthus roseus | Madagascar Periwinkle | Anther Callus | mdpi-res.comnih.govresearchgate.net |

| Coniferous Trees | - | Wood Extractives | doria.fifood.gov.uk |

Table 2: Occurrence of this compound in Fungal and Marine Systems

| Organism Type | Specific Example | Context | Reference(s) |

| Yeast | Saccharomyces cerevisiae | Component of sterol profile | researchgate.netbenthamopen.comgoogle.com |

| Fungi | Fungi in termite nests | Associated with fungal presence | google.com |

| Marine Invertebrate | Isostichopus badionotus | Sea Cucumber | unam.mx |

Biological Roles and Physiological Significance of Ergostan 3 Ol in Non Human Systems

Ergostan-3-ol's Contribution to Fungal Cell Biology and Physiology

In fungi, this compound is an intermediate in the ergosterol (B1671047) biosynthetic pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in animal cells, and is essential for fungal viability. taylorandfrancis.commdpi.com The entire pathway, including the transient existence of intermediates like this compound, is a major target for antifungal drugs. frontiersin.orgfrontiersin.org

Role in Cell Membrane Structure, Fluidity, and Integrity

The primary role of sterols in fungal cell membranes is to maintain their structural integrity and regulate fluidity. taylorandfrancis.comontosight.ai Ergosterol, the final product of the pathway involving this compound, is critical for modulating membrane behavior, permeability, and the function of membrane-associated enzymes. nih.govnih.gov While this compound is an intermediate, its proper synthesis and conversion are vital for ensuring a sufficient supply of ergosterol. Disruptions in the sterol pathway can lead to the incorporation of atypical sterols into the membrane, altering its physical properties and compromising its function as a selective barrier, which can ultimately inhibit fungal growth. taylorandfrancis.comnih.gov The condensing effect of ergosterol on lipid bilayers contributes to the mechanical resistance of the plasma membrane. mdpi.com

Involvement in Fungal Cellular Stress Responses and Adaptation

The ergosterol biosynthetic pathway is intricately linked to fungal stress responses. nih.govnih.gov Fungi must adapt to various environmental challenges, including oxidative stress, temperature fluctuations, and nutrient availability, and maintaining membrane homeostasis is a key part of this adaptation. nih.govmdpi.com Studies in Saccharomyces cerevisiae have shown that the deletion or overexpression of genes in the ergosterol biosynthesis pathway can alter the yeast's susceptibility to various stress agents. nih.gov For instance, ergosterol itself has been shown to have antioxidant properties, protecting membrane lipids from oxidative damage. mdpi.com The regulation of the ergosterol pathway is a component of the broader stress-response circuitry that allows fungi to survive in adverse conditions, including within a host organism. taylorandfrancis.comresearchgate.net

Implications in Antifungal Resistance Mechanisms via Sterol Pathway Alterations

The ergosterol biosynthetic pathway is the target of several major classes of antifungal drugs, most notably the azoles. frontiersin.orgnih.gov Azoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene), which acts on a precursor to this compound. nih.govmdpi.com This inhibition depletes ergosterol and leads to the accumulation of toxic sterol intermediates. frontiersin.orgresearchgate.net

Fungi have developed resistance mechanisms that often involve modifications to this pathway. Key mechanisms include:

Overexpression of ERG11 : Increasing the amount of the target enzyme requires higher concentrations of the drug for inhibition. nih.gov

Mutations in ERG11 : Point mutations in the ERG11 gene can reduce the binding affinity of azole drugs to the enzyme. nih.gov

Alterations in downstream enzymes : Mutations in other genes, such as ERG3, which encodes a C-5 desaturase that acts on intermediates later in the pathway, can prevent the formation of the toxic sterols that would otherwise accumulate when ERG11 is inhibited. frontiersin.orgnih.govtaylorandfrancis.com This allows the fungus to survive with an altered membrane sterol composition. nih.gov Loss of Erg3p activity can lead to the accumulation of 14α-methylfecosterol, which can support fungal survival under azole-induced stress. mdpi.com

These alterations highlight the critical importance of the entire sterol biosynthetic pathway, including the steps involving this compound, in the development of antifungal resistance.

This compound's Participation in Plant Physiology and Development

In plants, sterols, known as phytosterols (B1254722), are essential components of membranes and precursors to a class of steroid hormones called brassinosteroids (BRs). researchgate.net this compound derivatives are key intermediates in the biosynthesis of these vital growth-regulating hormones.

Association with Brassinosteroid Biosynthesis and Signaling Pathways

Brassinosteroids are a class of polyhydroxylated steroidal hormones that regulate a wide array of physiological processes in plants, including cell elongation, division, and stress responses. researchgate.net The biosynthesis of BRs is a complex, networked pathway starting from the phytosterol campesterol (B1663852). mdpi.com

Derivatives of this compound are central to this process. For example, (24R)-5α-Ergostan-3-one is a key intermediate in the BR pathway. frontiersin.organnualreviews.org The DET2 enzyme, a steroid 5α-reductase, catalyzes the conversion of (24R)-ergost-4-en-3-one to (24R)-5α-ergostan-3-one. annualreviews.orgresearchgate.net This step is crucial, and mutants defective in the DET2 gene exhibit characteristic dwarfism due to BR deficiency. researchgate.net The pathway continues through a series of oxidation steps, with intermediates like (22S,24R)-22-hydroxy-5α-ergostan-3-one also being formed, eventually leading to the most active brassinosteroids, such as brassinolide. mdpi.comfrontiersin.orgresearchgate.net The existence of multiple, interconnected branches in the pathway, such as the early C-22 oxidation pathway, underscores the complexity of BR synthesis where ergostane-type intermediates are fundamental. frontiersin.organnualreviews.org

Influence on Plant Growth and Developmental Processes

As essential precursors to brassinosteroids, ergostane (B1235598) derivatives, including this compound, have a profound indirect influence on plant growth and development. Brassinosteroids are involved in:

Cell Expansion and Elongation : BRs are well-known for their role in promoting the elongation of hypocotyls, stems, and roots. researchgate.net

Photomorphogenesis : They play a role in the developmental processes that plants undergo in response to light. researchgate.net

Stress Tolerance : BRs help protect plants against various abiotic stresses. researchgate.netresearchgate.net

Reproductive Development : They are involved in processes like pollen tube growth and fertility. mdpi.com

The regulation of the BR biosynthetic pathway, and thus the flow of intermediates like this compound derivatives, is tightly controlled to ensure proper plant development. researchgate.net The application of substances that inhibit this pathway can lead to reduced growth, demonstrating the critical nature of these steroidal compounds. researchgate.net

Data Tables

Table 1: Role of this compound Pathway Intermediates in Fungal Biology

| Biological Process | Key Intermediate/Product | Role & Significance | Related Genes | Citation |

| Membrane Integrity | Ergosterol | Regulates membrane fluidity, permeability, and protein function. | ERG gene family | ontosight.ainih.gov |

| Stress Response | Ergosterol Pathway | Modulates response to oxidative and environmental stress. | ERG genes, Stress regulators | nih.govresearchgate.net |

| Antifungal Resistance | 14α-methylfecosterol | Accumulates in erg3 mutants, allowing survival despite azole treatment. | ERG11, ERG3 | nih.govtaylorandfrancis.commdpi.com |

Table 2: Role of this compound Derivatives in Plant Biology

| Biological Process | Key Intermediate | Role & Significance | Related Genes/Enzymes | Citation |

| Brassinosteroid Biosynthesis | (24R)-5α-Ergostan-3-one | Central intermediate in the synthesis of growth-promoting hormones. | DET2 (Steroid 5α-reductase) | annualreviews.orgresearchgate.net |

| Brassinosteroid Biosynthesis | (22S,24R)-22-hydroxy-5α-ergostan-3-one | Intermediate in the early C-22 oxidation branch of the pathway. | DWF4, CPD | mdpi.comfrontiersin.org |

| Plant Growth & Development | Brassinosteroids (End Products) | Regulate cell elongation, photomorphogenesis, and stress tolerance. | BR signaling pathway genes | researchgate.netresearchgate.net |

This compound as a Biological Intermediate, Precursor, or Signaling Molecule (Non-Mammalian)

This compound, a saturated steroid alcohol, holds a significant position in the biochemical pathways of a diverse range of non-mammalian organisms, including plants, fungi, and marine invertebrates. It is recognized not merely as a metabolic end-product but as a crucial intermediate and precursor in the synthesis of essential steroids and hormones. Furthermore, emerging research points towards the involvement of ergostane-type molecules in cellular signaling processes in lower eukaryotes.

Precursor Roles in Downstream Steroid and Hormone Synthesis

This compound is a key junction in the sterol biosynthetic pathways of many non-mammalian systems. Its role as a precursor is well-documented, particularly in the formation of vital plant hormones and as an intermediate in fungal sterol metabolism.

In the plant kingdom, the (3β,5α,24R)-isomer of this compound, commonly known as campestanol (B1668247), is a critical intermediate in the biosynthesis of brassinosteroids, a class of polyhydroxysteroids that regulate a wide array of physiological processes, including cell elongation, division, and stress responses. cymitquimica.comnih.govwho.int The brassinosteroid pathway involves the conversion of campesterol to campestanol, which then undergoes a series of oxidative reactions to produce brassinolide, the most active brassinosteroid. hmdb.caresearchgate.net A key step in this pathway is the conversion of (24R)-ergost-4-en-3-one to (24R)-5α-ergost-3-one (5α-campestan-3-one) by the enzyme De-etiolated-2 (DET2), a steroid 5α-reductase. hmdb.caresearchgate.net 5α-campestan-3-one is then converted to campestanol. hmdb.ca The significance of this pathway is highlighted by genetic studies where mutations in the genes encoding these enzymes lead to characteristic dwarf phenotypes in plants. researchgate.net

In fungi, the ergostane skeleton is fundamental, with ergosterol being the predominant sterol that modulates cell membrane fluidity and function, analogous to cholesterol in animals. ontosight.ainih.gov this compound exists as a hydrogenated derivative of ergosterol and other fungal sterols. ontosight.ainih.gov The ergosterol biosynthesis pathway is a complex sequence of enzymatic steps, and intermediates within this pathway are vital. mdpi.com Studies in the yeast Saccharomyces cerevisiae have shown that genetic disruption of the final steps of the pathway, such as deleting the ERG4 gene, leads to the accumulation of ergosterol precursors, underscoring the role of various ergostane-type molecules as essential intermediates. syr.edu

In marine invertebrates, various ergostane derivatives have been isolated, suggesting their role as biosynthetic precursors. mbai.org.inresearchgate.netresearchgate.net For instance, the isolation of ergosta-5, 24(28), 25-trien-3β-ol from cnidarians has led to the hypothesis that it may serve as a precursor to several other unique marine sterols found in these organisms. nih.gov

| Organism/Group | Precursor Role of this compound or Isomer (Campestanol) | Downstream Product/Pathway | Key Enzymes/Context | Source(s) |

|---|---|---|---|---|

| Plants (e.g., Arabidopsis) | Direct intermediate (as Campestanol) | Brassinosteroid Biosynthesis (leading to Brassinolide) | Formed from Campesterol; converted from 5α-campestan-3-one. Pathway involves the DET2 enzyme. | hmdb.caresearchgate.net |

| Fungi (e.g., S. cerevisiae) | Intermediate in sterol metabolism | Fungal Sterol Pathway (related to Ergosterol) | This compound is a saturated derivative within the broader ergosterol synthesis pathway. | ontosight.ainih.govmdpi.com |

| Marine Invertebrates (e.g., Cnidaria) | Postulated precursor | Unique Marine Sterols | Ergostane derivatives like ergosta-5, 24(28), 25-trien-3β-ol are considered potential biosynthetic precursors. | nih.gov |

Mechanistic Insights into Signaling Functions in Lower Eukaryotes

While the role of this compound as a structural precursor is well-established, evidence suggests that ergostane-type steroids are not merely passive intermediates but can also function as signaling molecules in lower eukaryotes. This function is often tied to their ability to interact with nuclear receptors and modulate gene expression, thereby influencing cellular processes beyond membrane structure.

In fungi, ergosterol and its related compounds are crucial for adapting to environmental stress, a role that implies functions beyond maintaining membrane integrity. nih.gov Research into ergostane-type sterol fatty acid esters isolated from the mushroom Hericium erinaceum provides a direct mechanistic link to a signaling function. Specific esters were found to significantly activate Peroxisome Proliferator-Activated Receptors (PPARs), which are transcription factors that regulate metabolism and cellular differentiation. researchgate.net Using a luciferase reporter system, certain ergostane esters demonstrated dose-dependent activation of PPARα and PPARγ, with EC50 values in the micromolar range. researchgate.net This finding suggests that fungal ergostane derivatives can act as ligands for nuclear receptors, directly influencing gene transcription in a manner characteristic of signaling molecules.

Furthermore, studies on sterol biosynthetic intermediates (SBIs) in plants and other organisms indicate that these molecules, including precursors to this compound, can have potent biological activities. mdpi.com For example, certain oxygenated C4-methylsterols, which are precursors in the sterol pathway, are implicated in processes like auxin signaling in plants. mdpi.com This supports a broader concept where intermediates of the sterol pathway are not metabolically inert but are co-opted for regulatory and signaling roles within the cell.

| Organism/Group | Signaling Function/Mechanism | Compound(s) | Research Finding | Source(s) |

|---|---|---|---|---|

| Fungi (Hericium erinaceum) | Activation of Nuclear Receptors | Ergostane-type sterol fatty acid esters | Compounds significantly activated the transcriptional activity of PPARα and PPARγ in a dose-dependent manner. | researchgate.net |

| Plants | Regulation of biological processes | Sterol Biosynthetic Intermediates (e.g., C4-methylsterols) | Functional evidence supports roles as signaling molecules; implicated in processes like auxin signaling. | mdpi.com |

Synthetic Chemistry and Chemical Modification of Ergostan 3 Ol

Total Synthesis Approaches for Ergostan-3-ol

The total synthesis of the saturated this compound skeleton is often accomplished through strategic modifications of more complex, unsaturated precursors rather than direct assembly. A common approach involves the synthesis of related ergostane (B1235598) sterols, such as ergosterol (B1671047) or its derivatives, followed by reduction reactions to achieve the final saturated structure.

For instance, the total synthesis of ergosta-5,8-dien-3β-ol has been successfully developed. mdpi.comresearchgate.net This synthesis provides a key intermediate that can, in principle, be converted to this compound. The process would typically involve catalytic hydrogenation to reduce the double bonds in the B-ring and side chain.

Key steps in such a synthetic sequence often include:

Birch Reduction: Utilized for the partial reduction of aromatic rings, which can be precursors to the steroidal B-ring. researchgate.net

Hydrogenation: Catalytic hydrogenation is employed to saturate carbon-carbon double bonds within the sterol nucleus and side chain. researchgate.net

While a direct total synthesis of this compound is not prominently detailed in the literature, its preparation is implicitly achievable through the saturation of widely available or synthetically accessible unsaturated ergostanoids like ergosterol. The conversion of ergosterol to (3β,5α)-Ergostan-3-ol (also known as pestanol) is a well-established transformation. scispace.com

Chemoenzymatic and Biocatalytic Methods for this compound Synthesis

Chemoenzymatic and biocatalytic approaches offer mild and highly selective alternatives to traditional chemical synthesis. nih.gov These methods leverage the specificity of enzymes to perform transformations that can be challenging to achieve with conventional reagents, such as regioselective and stereoselective reactions. nih.govmdpi.com

The synthesis of specific this compound stereoisomers can be achieved using biocatalysts. For example, pestanol ((3β,5α)-ergostan-3-ol) is a known compound whose synthesis can be approached through chemoenzymatic routes. scispace.com Enzymes like lipases are particularly useful for the regioselective acylation and deacylation of steroidal polyols, which can be key steps in a synthetic sequence. mdpi.comox.ac.uk For instance, lipases from Candida antarctica (such as Novozym 435) have demonstrated high regioselectivity in the acylation of steroid diols. mdpi.com

Furthermore, biocatalytic cascades, where multiple enzymes are used in one-pot reactions, are being developed for the synthesis of complex molecules. mdpi.comnih.gov Such a strategy could be envisioned for this compound synthesis, starting from a simple precursor and using a series of enzymes to build the steroidal skeleton and set the required stereochemistry.

Design and Synthesis of this compound Derivatives and Analogs

The ergostane skeleton serves as a versatile scaffold for the design and synthesis of a wide array of derivatives and analogs, many of which exhibit significant biological activities. nih.gov

Regioselectivity (controlling the site of a chemical reaction) and stereoselectivity (controlling the spatial orientation of the product) are crucial in modifying the this compound structure to produce specific isomers with desired properties. masterorganicchemistry.comyoutube.com

A key position for modification is the hydroxyl group at C-3. For example, a series of novel 5α,8α-ergosterol peroxide 3-carbamate derivatives have been synthesized. nih.gov This work highlights that changes at the C-3 position can be a promising starting point for designing new steroidal agents. nih.gov

Enzymatic reactions are particularly powerful for achieving high selectivity. Studies on a series of stereoisomeric steroid diols have shown that lipases can catalyze transesterification with high regioselectivity, selectively acylating specific hydroxyl groups based on their position and orientation. mdpi.com

The synthesis of complex natural products like withanolides, which are built on an ergostane framework, provides further examples of selective modifications. nih.govchemrxiv.org Their synthesis requires the chemo- and stereoselective installation of multiple oxygen functionalities at various positions on the carbocyclic skeleton and side chain. nih.govchemrxiv.org

Table 1: Examples of Regioselective and Stereoselective Reactions on Ergostane Skeletons

| Precursor | Reaction Type | Reagents/Catalyst | Position(s) Modified | Product Type | Reference |

|---|---|---|---|---|---|

| Ergosterol Peroxide | Carbamate formation | Various isocyanates | C-3 | 3-Carbamate derivatives | nih.gov |

| Steroidal Diols | Enzymatic acylation | Lipases (e.g., Novozym 435) | C-2, C-3, or C-4 | Monoacylated steroids | mdpi.com |

| Withanolide Intermediate | Hydroxylation | Chemical oxidants | C-4 | 4β-hydroxy derivative | chemrxiv.org |

Beyond simple derivatization, the ergostane skeleton can be extensively rearranged to create novel molecular scaffolds. Fungi, in particular, are a source of ergosteroids with unusual skeletons. acs.org

Research on the fungus Gloeophyllum abietinum has led to the isolation of "gloeophyllins," which are ergosteroids with rearranged skeletons. Examples of these novel scaffolds include:

Gloeophyllin A: Possesses a rare C-nor-D-homosteroid skeleton, which involves the contraction of the C-ring and expansion of the D-ring. acs.org

Gloeophyllin I: Features an unprecedented ergostane skeleton that incorporates a 10-oxabicyclo[4.3.1]decane moiety, replacing the typical fused C/D rings. acs.org

Gloeophyllin J: Represents the first example of an ergosteroid where the C8–C14 bond is cleaved. acs.org

The biosynthesis of these compounds is thought to proceed from ergosterol peroxide through a series of complex enzymatic reactions, including oxidations, retro-aldol reactions, and Wagner-Meerwein rearrangements. acs.org These natural examples provide a blueprint for synthetic chemists to explore new reaction pathways for scaffold diversification. The divergent synthesis of complex withanolides also demonstrates how a common intermediate can be guided through different reaction pathways to produce varied A/B ring systems. nih.govchemrxiv.org

Table 2: Novel Skeletons Derived from Ergostane Precursors

| Compound Name | Source Organism | Key Structural Feature | Proposed Biosynthetic Step | Reference |

|---|---|---|---|---|

| Gloeophyllin A | Gloeophyllum abietinum | C-nor-D-homosteroid skeleton | Wagner–Meerwein rearrangement | acs.org |

| Gloeophyllin I | Gloeophyllum abietinum | 10-oxabicyclo[4.3.1]decane moiety | Oxidation, retro-aldol, ketol reaction | acs.org |

| Gloeophyllin J | Gloeophyllum abietinum | Cleavage of C8–C14 bond | Oxidative cleavage | acs.org |

Advanced Analytical Methodologies for Ergostan 3 Ol Research

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of Ergostan-3-ol, providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis (1D, 2D, advanced pulse sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to obtain a complete picture of the molecule's framework.

1D NMR:

¹H NMR (Proton NMR): Provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl, methylene, and methine protons of the steroidal nucleus and the side chain. vjs.ac.vnpensoft.net For instance, the proton at the C3 position, bearing the hydroxyl group, would typically appear in the downfield region. vjs.ac.vn

¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present. The ¹³C NMR spectrum of this compound displays distinct signals for each of its 28 carbon atoms, including the oxygenated carbon at C3. vjs.ac.vnpensoft.net

2D NMR: To overcome the complexity and signal overlap in 1D spectra, 2D NMR techniques are employed. These experiments correlate signals from different nuclei, providing connectivity information.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of adjacent protons in the this compound structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

Advanced pulse sequences and techniques further enhance the resolution and sensitivity of NMR analysis, enabling the detailed study of complex mixtures and the determination of subtle stereochemical features of this compound and its isomers.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 3 | ~3.00 - 3.26 | ~71.1 |

| 7 | ~5.46 - 5.47 | ~117.5 |

| 18 | ~0.53 - 0.57 | - |

| 19 | ~0.98 - 2.08 | - |

| 21 | ~0.91 - 0.92 | - |

| 22 | - | ~135.6 |

| 23 | - | ~131.5 |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used. Data compiled from various sources. vjs.ac.vn

Mass Spectrometry (MS) for Molecular Elucidation, Fragmentation Pathway Analysis, and Quantification (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the identification, quantification, and structural elucidation of this compound. vjs.ac.vn

Molecular Elucidation: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its metabolites. oup.com This is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. The molecular formula of this compound is C28H50O, with a molecular weight of approximately 402.7 g/mol . oup.comnist.govcontaminantdb.ca

Fragmentation Pathway Analysis: In MS/MS (or tandem mass spectrometry), precursor ions of this compound are selected and fragmented to produce a characteristic pattern of product ions. nih.gov Analyzing these fragmentation patterns helps in identifying the core steroidal structure and the nature of the side chain. Common fragmentation pathways for sterols involve the loss of water from the hydroxyl group and cleavage of the side chain.

Quantification: When coupled with chromatographic techniques like GC or HPLC, MS can be used for highly sensitive and selective quantification of this compound in various matrices. By using an internal standard, precise measurements of the compound's concentration can be achieved. researchgate.net

Chromatographic Separation Techniques for this compound and Related Metabolites

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, such as biological extracts.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.comresearchgate.net

Method Development: A typical HPLC method for this compound involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Optimization: To achieve optimal separation, various parameters are adjusted, including the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature. The choice of detector is also critical. A UV detector can be used if the compound or its derivatives possess a chromophore. researchgate.net More universally, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed for detection. researchgate.net HPLC coupled with MS (LC-MS) is a particularly powerful technique for both qualitative and quantitative analysis of this compound and its metabolites in complex samples. pensoft.net

Table 2: Example HPLC Method Parameters for Sterol Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at appropriate wavelength for derivatives) or MS |

| Injection Volume | 20 µL |

Note: These are example parameters and require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Complex Biological Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the analysis of sterols. unimas.myneptjournal.com

Derivatization: Since sterols are not sufficiently volatile for GC analysis, a derivatization step is typically required. The hydroxyl group of this compound is commonly converted to a more volatile trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester. nist.govresearchgate.net

Analysis: The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The retention time in the GC and the mass spectrum together provide a high degree of confidence in the identification of this compound. researchgate.net GC-MS is particularly useful for analyzing complex mixtures of sterols found in biological samples. oup.comresearchgate.net

Table 3: Comparison of Analytical Techniques for this compound

| Technique | Information Provided | Sample Preparation |

| NMR | Detailed structural and stereochemical information | High purity required |

| MS | Molecular weight, elemental composition, fragmentation | Can analyze complex mixtures |

| IR | Presence of functional groups (e.g., -OH) | Minimal for solids |

| UV-Vis | Presence of chromophores (conjugated systems) | Solution in transparent solvent |

| HPLC | Separation, quantification | Filtration, dissolution |

| GC-MS | Separation, identification, quantification | Derivatization often needed |

Advanced Approaches for Stereochemical Assignment and Absolute Configuration Determination

The definitive three-dimensional structure of complex stereoisomers, such as those of this compound, is crucial for understanding their biological function and chemical properties. The presence of multiple chiral centers in the ergostane (B1235598) skeleton necessitates the use of sophisticated analytical techniques to unambiguously assign the relative and absolute configuration. Modern research relies on a combination of spectroscopic and crystallographic methods to achieve this.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact spatial arrangement of every atom to be determined. nih.gov For a molecule like this compound, obtaining a suitable single crystal is the primary and often most challenging prerequisite.

The process involves irradiating a crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The intensities and positions of the diffracted beams are used to calculate the structure factors, which in turn lead to an electron density map of the molecule. nih.gov When using anomalous dispersion, it is possible to determine the absolute configuration without reference to any other chiral compound. libretexts.org

Research Findings: While a dedicated crystallographic study focused solely on the parent this compound is not prominently cited in general literature, the technique is widely applied to its derivatives and related natural sterols. For instance, the structures of numerous ergostane-type steroids isolated from natural sources have been unequivocally established using X-ray diffraction, often after derivatization to improve crystal quality. These studies provide an unambiguous assignment of the stereochemistry at all chiral centers, including the C-3 hydroxyl group, the A/B ring fusion, and the complex stereocenters in the side chain.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Principle | Diffraction of X-rays by the ordered atomic lattice of a single crystal. | Provides an absolute 3D structure, resolving all chiral centers (e.g., at C-3, C-5, C-10, C-13, C-14, C-17, C-20, C-24). |

| Requirement | A high-quality, single crystal of the analyte or a suitable derivative. | Can be a significant limitation; this compound may require derivatization to yield suitable crystals. |

| Output | A complete molecular structure including bond lengths, bond angles, and absolute stereochemistry. nih.gov | The "gold standard" for structural confirmation, e.g., confirming the (3β, 5α) configuration. |

Chiroptical Spectroscopy

Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive techniques for stereochemical analysis in solution. mdpi.comscribd.com The main techniques include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by chromophores. mdpi.com The this compound molecule itself lacks strong chromophores in the accessible UV-Vis range. Therefore, direct analysis is challenging. However, the introduction of a chromophore through derivatization (e.g., forming a benzoate (B1203000) or dinitrobenzoate ester at the C-3 hydroxyl position) allows for the application of ECD. The sign and intensity of the resulting Cotton effects can provide crucial information about the stereochemical environment around the chromophore. wiley.com Modern approaches combine experimental ECD spectra with quantum-chemical calculations. By comparing the experimental spectrum to spectra calculated for different possible stereoisomers, the absolute configuration can be confidently assigned. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. mdpi.com A key advantage of VCD is that all molecules have vibrational transitions, meaning no derivatization is required. The entire VCD spectrum is a unique fingerprint of the molecule's absolute configuration. As with ECD, the combination of experimental VCD data with Density Functional Theory (DFT) calculations for the likely stereoisomers is a robust method for absolute configuration assignment.

| Technique | Principle | Application to this compound |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chromophores. mdpi.com | Requires derivatization of the C-3 hydroxyl group to introduce a chromophore. Comparison of experimental and calculated spectra determines absolute configuration. mdpi.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational modes. mdpi.com | Does not require derivatization. Provides a stereochemical fingerprint of the entire molecule. Powerful when combined with computational modeling. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR are essential for constitutional analysis, advanced NMR methods are indispensable for stereochemical determination. magritek.com

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For this compound, NOE correlations can establish the relative stereochemistry of the ring system. For example, a strong NOE between the axial proton at C-3 and the axial protons at C-1 and C-5 would support a specific chair conformation and the equatorial orientation of the hydroxyl group (3β-ol). Similarly, correlations involving the angular methyl groups (C-18 and C-19) are diagnostic for the stereochemistry of the ring junctions.

Use of Chiral Derivatizing Agents (CDAs): To determine the absolute configuration at the C-3 chiral center, the alcohol can be esterified with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netnih.gov This reaction creates a pair of diastereomeric esters from a racemic or enantiomerically enriched sample of this compound. Because diastereomers have different physical properties, their NMR signals will differ. magritek.com By analyzing the differences in the ¹H chemical shifts (Δδ) of the protons near the newly formed chiral ester center for the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the C-3 alcohol can be assigned based on established empirical models. researchgate.netnih.gov

Kinetic Resolution via NMR: Another advanced NMR-based approach involves the kinetic resolution of the alcohol. nih.gov The secondary alcohol is reacted with a chiral catalyst and an acylating agent. By running two parallel reactions, one with the (R)-catalyst and one with the (S)-catalyst, and monitoring the reaction progress by NMR, one can determine which catalyst enantiomer reacts faster. Based on empirical models for the catalyst, the identity of the faster-reacting catalyst allows for the assignment of the absolute configuration of the alcohol. nih.gov

Future Directions and Emerging Research Avenues for Ergostan 3 Ol Studies

Exploration of Undiscovered Biological Roles and Mechanistic Insights

While some biological activities of Ergostan-3-ol have been noted, a vast landscape of its potential roles within biological systems remains uncharted. Future investigations will likely focus on elucidating the precise molecular mechanisms underlying its observed effects. For instance, its role in modulating membrane fluidity and permeability is a key area for further exploration. Understanding how its integration into cell membranes influences cellular processes is crucial.

Current research has hinted at the anticancer potential of this compound, with studies indicating it can induce apoptosis in certain cancer cell lines. Future work should aim to unravel the specific signaling pathways involved. For example, investigating the upregulation of pro-apoptotic factors and the downregulation of anti-apoptotic signals will provide a clearer picture of its mechanism of action. The interaction of this compound with specific cellular targets, such as enzymes and receptors, requires detailed investigation to move beyond phenomenological observations to a mechanistic understanding.

Advancements in Metabolic Engineering for Industrial and Bioproduction Applications

The sustainable and large-scale production of this compound and other valuable sterols is a significant goal for industrial biotechnology. Metabolic engineering of microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica presents a promising avenue for achieving this. nih.govnih.govebsco.com Future research will focus on optimizing microbial cell factories for enhanced production.

Key strategies in this area will include:

Enhancing Precursor Supply: Overexpression of rate-limiting enzymes in the sterol biosynthesis pathway, such as HMG-CoA reductase, can increase the availability of precursors for this compound synthesis. nih.gov

Blocking Competing Pathways: Knocking out genes that divert metabolic flux towards unwanted byproducts can channel more resources towards the desired sterol. nih.gov

Transcription Factor Engineering: Manipulating transcription factors that regulate the expression of genes in the ergosterol (B1671047) pathway can lead to a coordinated upregulation of the entire pathway. nih.gov

Optimizing Fermentation Conditions: Fine-tuning parameters such as temperature, pH, and nutrient feed can significantly impact the yield and productivity of the engineered strains. uwaterloo.ca

Recent successes in producing other high-value compounds through metabolic engineering, such as artemisinic acid and various pharmaceuticals, demonstrate the potential of these approaches for this compound bioproduction. nih.gov

Development of Novel Synthetic Strategies and Diversification of this compound Derivative Chemistry

The chemical derivatization of this compound offers a powerful strategy to create novel molecules with potentially enhanced or entirely new biological activities. Future research in synthetic chemistry will aim to develop more efficient and versatile methods for modifying the ergostane (B1235598) skeleton.

The synthesis of various ergostane-type steroid derivatives has already revealed compounds with interesting pharmacological properties, including anti-inflammatory and anticancer activities. mdpi.comnih.gov For example, the creation of ester and ether derivatives at the C-3 hydroxyl group has been shown to modulate the biological profile of the parent molecule. nih.govnih.gov

Future synthetic efforts will likely explore:

Site-selective modifications: Developing reactions that can precisely target specific positions on the sterol ring system to introduce new functional groups.

Hybrid molecule synthesis: Combining the this compound scaffold with other pharmacologically active moieties to create hybrid compounds with dual or synergistic effects. nih.gov

Biocatalysis: Utilizing enzymes to perform specific chemical transformations on the this compound molecule, offering a greener and more selective alternative to traditional chemical synthesis. nih.gov

This diversification of this compound's chemical space is crucial for drug discovery and the development of new functional materials.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The application of "omics" technologies is set to revolutionize our understanding of this compound's role in complex biological systems. nih.gov Metabolomics and proteomics, in particular, offer powerful tools to obtain a systems-level view of the cellular response to this compound. mdc-berlin.denih.gov

Metabolomics can be used to:

Identify and quantify the full spectrum of metabolites in a cell or organism. mdpi.com

Trace the metabolic fate of this compound and identify its downstream products.

Reveal metabolic pathway perturbations caused by the presence of this compound. mdpi.com

Proteomics can:

Identify proteins that are differentially expressed in response to this compound treatment. frontiersin.org

Uncover protein-protein interaction networks that are modulated by the compound.

Identify direct protein targets of this compound and its derivatives.

The integration of these omics datasets will provide a comprehensive picture of the biological impact of this compound, moving beyond the study of single targets to understanding its effects on entire cellular networks. metwarebio.comnih.gov Advanced analytical techniques such as mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC) are central to these approaches. metwarebio.comcreative-proteomics.com

Computational and Theoretical Modeling of this compound Pathways and Molecular Interactions

Computational and theoretical approaches are becoming increasingly indispensable in sterol research. These methods can provide insights that are difficult to obtain through experimental means alone.

Future computational studies on this compound will likely focus on:

Molecular Docking and Dynamics Simulations: These techniques can predict how this compound and its derivatives bind to protein targets, providing a structural basis for their biological activity. researchgate.netacs.org Simulations can also shed light on how this compound influences the properties of lipid bilayers. nih.gov

Quantum Chemical Calculations: These methods can be used to accurately calculate the properties of this compound, such as its chemical shifts in NMR spectroscopy, which can aid in its structural elucidation and the study of its interactions with other molecules. researchgate.net

Metabolic Pathway Modeling: Computational models of the ergosterol biosynthesis pathway can be used to identify bottlenecks and predict the effects of genetic modifications, guiding metabolic engineering efforts. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the pace of discovery in all areas of this compound research, from understanding its fundamental biology to designing novel applications.

Q & A

Q. What methodologies are recommended for determining the structural configuration of Ergostan-3-ol?

this compound’s stereochemistry (e.g., 3β,5α configurations) requires a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For instance, NMR can resolve hydrogen and carbon environments, while X-ray diffraction confirms spatial arrangements . Comparative analysis with structurally similar sterols (e.g., campestanol derivatives) is critical to validate assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Detailed experimental protocols must include reaction conditions (solvents, catalysts, temperatures), purification steps (e.g., column chromatography), and characterization data (melting points, spectral profiles). Adhere to guidelines for documenting synthetic procedures, as outlined in academic journals, to enable replication . For example, specifying inert atmosphere conditions prevents oxidation of sensitive intermediates.

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV/Vis or mass detection is preferred due to its sensitivity and specificity for sterols. Gas chromatography (GC) may require derivatization to improve volatility. Calibration curves using authenticated standards and internal controls (e.g., deuterated analogs) enhance accuracy .

Q. How can this compound be distinguished from structurally related sterols like campestanol?

Use tandem MS (MS/MS) to identify fragmentation patterns unique to this compound’s side chain (e.g., 24-methyl group) . Differential scanning calorimetry (DSC) can also distinguish melting behaviors, while nuclear Overhauser effect (NOE) NMR experiments resolve spatial proximities in ring systems .

Q. What validation criteria are essential for confirming this compound’s purity and bioactivity?

Purity validation requires ≥95% homogeneity via HPLC, complemented by elemental analysis. For bioactivity assays (e.g., membrane interaction studies), include positive/negative controls and dose-response curves. Statistical validation (e.g., ANOVA for replicate experiments) ensures robustness .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

Contradictions may arise from solvent effects, impurities, or instrumentation variability. Perform comparative studies using standardized conditions (e.g., identical NMR solvents) and cross-reference with published databases (e.g., NIST Chemistry WebBook). If discrepancies persist, crystallize the compound for unambiguous X-ray analysis .

Q. What experimental design principles apply to studying this compound’s role in lipid membrane dynamics?

Use model membranes (e.g., liposomes) with controlled sterol ratios. Fluorescence anisotropy or surface plasmon resonance (SPR) can quantify membrane rigidity. Ensure blinding in assays to reduce bias, and apply multivariate analysis to decouple sterol effects from confounding variables (e.g., temperature) .

Q. How can synthesis yields of this compound analogs be systematically optimized?

Employ design of experiments (DoE) to test variables like catalyst loading, reaction time, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, Grubbs catalysts may improve stereoselectivity in ring-closing metathesis steps .

Q. What strategies address contradictory findings in this compound’s biological activity across studies?

Contradictions may stem from cell line variability or assay sensitivity. Replicate experiments in multiple models (e.g., primary cells vs. immortalized lines) and use meta-analysis to aggregate data. Report effect sizes and confidence intervals to contextualize significance .

Q. How do researchers select between HPLC and column chromatography for purifying this compound intermediates?

HPLC is superior for isolating isomers but requires costly equipment. Column chromatography is scalable but may lack resolution for complex mixtures. Pre-purify crude extracts via flash chromatography before HPLC. Document solvent gradients and retention times to refine protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.